

Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry

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Compound of Interest

Compound Name: 5-Hydroxy-2-methoxybenzonitrile

CAS No.: 180526-90-3

Cat. No.: B2533712

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5-Hydroxy-2-methoxybenzonitrile is a substituted aromatic compound that has garnered interest within the scientific community, particularly among researchers in drug discovery and organic synthesis. Its unique trifunctional architecture—comprising a phenolic hydroxyl group, a methoxy ether, and a nitrile moiety—offers a rich platform for chemical modification and the construction of complex, biologically active molecules. The strategic placement of these groups on the benzene ring dictates its electronic properties, reactivity, and potential for intermolecular interactions, making it a valuable building block for novel therapeutics.

This guide provides an in-depth exploration of the core physicochemical properties of **5-Hydroxy-2-methoxybenzonitrile**. We will move beyond a simple recitation of data, offering insights into the causality behind its characteristics and providing robust, field-proven protocols for their validation. This document is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound for application in their work.

Part 1: Molecular Identity and Structural Attributes

The foundation of understanding any chemical entity lies in its precise identification and structure. The arrangement of atoms and functional groups in **5-Hydroxy-2-methoxybenzonitrile** is key to all its subsequent properties.

- Chemical Name: **5-Hydroxy-2-methoxybenzonitrile**^{[1][2]}

- Synonyms: 2-cyano-4-methoxyphenol, 2-hydroxy-5-methoxy-benzonitrile[3]
- CAS Number: 39835-11-5[3][4]
- Molecular Formula: C₈H₇NO₂[1][2][3]
- Molecular Weight: 149.15 g/mol [3]

The interplay of the electron-donating hydroxyl and methoxy groups with the electron-withdrawing nitrile group creates a unique electronic environment on the aromatic ring, influencing its reactivity in synthetic applications and its potential for molecular recognition in biological systems.

Part 2: Core Physicochemical Characteristics

The bulk properties of a compound are critical for its handling, formulation, and behavior in various experimental settings. The following table summarizes the key physicochemical data for **5-Hydroxy-2-methoxybenzonitrile**.

Property	Value	Source & Rationale
Molecular Weight	149.15 g/mol	[3] Calculated from the molecular formula C ₈ H ₇ NO ₂ .
Monoisotopic Mass	149.04768 Da	[1][2] Precise mass for mass spectrometry analysis.
Physical Form	Solid	[5] Inferred from related substituted benzonitriles which are typically solids at room temperature.
Melting Point	Data not available	While data for isomers like 4-methoxybenzonitrile (57-59 °C) and 4-hydroxybenzonitrile (110-112 °C)[6] exist, the melting point for this specific isomer is not reported in the provided sources. Experimental determination is required.
Boiling Point	Data not available	Due to its solid nature and potential for decomposition at high temperatures, the boiling point is not a commonly reported or practical parameter. Isomers like 2-methoxybenzonitrile boil at 135 °C under reduced pressure (12 mmHg).[7]
Solubility	Insoluble/Slightly soluble in water; Soluble in organic solvents.	[5][8] The aromatic ring and methoxy group confer hydrophobicity. The hydroxyl group provides some capacity for hydrogen bonding, but overall water solubility is expected to be low. Good

solubility is expected in solvents like DMSO, DMF, methanol, and ethyl acetate.

XlogP (Predicted)

1.8

[2] This value indicates moderate lipophilicity, a crucial parameter in drug design for predicting membrane permeability and absorption.

Part 3: Spectroscopic and Spectrometric Profile

The spectroscopic signature of a molecule is its fingerprint, providing unambiguous confirmation of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework. The chemical environment of each proton and carbon atom results in a unique resonance signal.

- ^1H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. A ^1H NMR spectrum for 2-Hydroxy-5-methoxybenzonitrile is available, allowing for structural confirmation.[9] Based on the structure, one would expect distinct signals for the methoxy protons (a singlet), the phenolic hydroxyl proton (a broad singlet), and three aromatic protons, each with characteristic splitting patterns based on their coupling with neighbors.
- ^{13}C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. For **5-Hydroxy-2-methoxybenzonitrile**, eight distinct signals are expected: one for the methoxy carbon, one for the nitrile carbon, and six for the aromatic carbons. The chemical shifts are influenced by the attached functional groups. While a specific spectrum for this isomer was not found, data for related compounds like 4-Hydroxy-3-methoxybenzonitrile can serve as a reference.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

- Key Characteristic Peaks:
 - O-H Stretch: A broad band is expected in the region of 3200-3600 cm^{-1} due to the phenolic hydroxyl group.
 - C-H Stretch (Aromatic): Signals typically appear just above 3000 cm^{-1} .
 - $\text{C}\equiv\text{N}$ Stretch: A sharp, intense peak is characteristic of the nitrile group, appearing around 2220-2240 cm^{-1} .
 - C=C Stretch (Aromatic): Multiple peaks in the 1450-1600 cm^{-1} region.
 - C-O Stretch (Ether & Phenol): Strong bands in the 1000-1300 cm^{-1} region. (Inference based on characteristic IR data for related compounds).[\[11\]](#)[\[12\]](#)[\[13\]](#)

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The benzonitrile core with its hydroxyl and methoxy substituents constitutes a chromophore that absorbs UV light. The absorption maxima (λ_{max}) can be influenced by solvent polarity and pH (due to the phenolic group).[\[14\]](#)[\[15\]](#)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For **5-Hydroxy-2-methoxybenzonitrile**, high-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to its exact mass (149.04768 Da for $[\text{M}]^+$).[\[1\]](#)[\[2\]](#) Fragmentation patterns can provide further structural information. Predicted collision cross-section (CCS) data, which relates to the ion's shape and size, is also available and can aid in identification.[\[1\]](#)[\[2\]](#)

Part 4: Experimental Methodologies and Protocols

To ensure scientific integrity, the properties described above must be verifiable through standardized experimental protocols.

Protocol 1: NMR Spectroscopic Analysis

This protocol outlines the steps for acquiring high-quality ^1H and ^{13}C NMR spectra.

- Sample Preparation:
 - Accurately weigh 5-10 mg of purified **5-Hydroxy-2-methoxybenzonitrile**.
 - Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3) inside a clean, dry 5 mm NMR tube.[\[16\]](#) DMSO- d_6 is often preferred for compounds with acidic protons like phenols, as it allows for the observation of the -OH signal.
 - Ensure the sample is fully dissolved; gentle vortexing may be applied.
- Data Acquisition (400 MHz Spectrometer or higher):
 - ^1H NMR: Set the spectral width to cover a range of 0-12 ppm. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).[\[16\]](#)
 - ^{13}C NMR: Use a proton-decoupled pulse sequence. Set the spectral width to 0-200 ppm. A significantly higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ^{13}C isotope.[\[16\]](#)
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum and perform baseline correction.
 - Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).
 - Integrate the ^1H NMR signals and assign the peaks based on their chemical shift, multiplicity, and integration values.

Protocol 2: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a rapid and convenient method for obtaining the IR spectrum of a solid sample.

- Background Collection:
 - Ensure the ATR crystal (typically diamond) is clean.
 - Record a background spectrum of the clean, empty crystal. This is crucial to subtract the absorbance of the ambient atmosphere (CO₂ and H₂O).[16]
- Sample Analysis:
 - Place a small amount of the solid, dry **5-Hydroxy-2-methoxybenzotrile** sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
 - Record the IR spectrum over a range of 4000 to 400 cm⁻¹. [16]
- Data Interpretation:
 - The resulting spectrum will be in absorbance or transmittance.
 - Identify the key functional group frequencies as described in the spectroscopic profile section.

Part 5: Synthesis, Reactivity, and Application Insights

Synthetic Pathways

While numerous synthetic routes can be envisioned, a common strategy for preparing substituted hydroxybenzotriles involves the manipulation of functional groups on a pre-existing benzene ring. One plausible approach is the selective demethylation of a corresponding dimethoxybenzotrile precursor.[6][17] Alternatively, synthesis can proceed from

a substituted benzaldehyde, converting the aldehyde to a nitrile.[4] The choice of route depends on the availability of starting materials and the desired scale.

Chemical Reactivity: A Trifunctional Hub

The reactivity of **5-Hydroxy-2-methoxybenzotrile** is governed by its three functional groups, making it a versatile synthetic intermediate.

- **Phenolic Hydroxyl Group:** This group is acidic and can be deprotonated with a base to form a phenoxide, a potent nucleophile. It can undergo O-alkylation or O-acylation to introduce a variety of substituents. It also directs electrophilic aromatic substitution to the ortho and para positions.
- **Nitrile Group:** The nitrile can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. This functional group is a key handle for building more complex heterocyclic structures.[18]
- **Methoxy Group:** The methoxy group is a strong electron-donating group, activating the aromatic ring towards electrophilic substitution. Its presence significantly influences the electronic landscape of the molecule. In drug discovery, methoxy groups are often used to improve metabolic stability and modulate lipophilicity.[19]

Application in Drug Discovery

Substituted hydroxybenzotriles are valuable scaffolds in medicinal chemistry.[20] They serve as starting materials for the synthesis of benzofurans, coumarins, and other heterocyclic systems that are prevalent in pharmacologically active compounds.[18][20] Notably, the broader class of serotonin (5-hydroxytryptamine or 5-HT) receptor modulators often incorporates substituted aromatic cores. The 5-HT₂ receptor family, in particular, is a major target for drugs treating neuropsychiatric, metabolic, and cardiovascular disorders.[21][22] The structural motifs present in **5-Hydroxy-2-methoxybenzotrile** make it an attractive starting point for the development of novel ligands for these and other important biological targets.

Part 6: Safety and Handling

Professional diligence requires a thorough understanding of a compound's hazards. Based on safety data for closely related isomers and substituted benzotriles, the following precautions

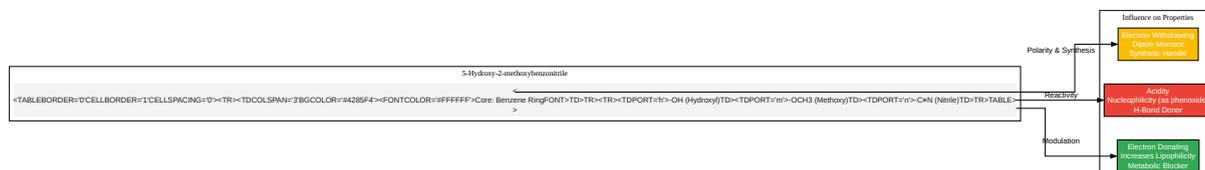
should be observed.

- Hazards: This class of compounds is often classified as toxic if swallowed, in contact with skin, or if inhaled.[23] It can cause serious eye irritation and skin irritation.[24][25]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[23][24] All handling of the solid powder should be done in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[25]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[8][24]
- First Aid: In case of contact, immediately flush eyes or skin with plenty of water. If swallowed or inhaled, seek immediate medical attention.[23]

Part 7: Visualizations

Diagram 1: Functional Group Influence

This diagram illustrates the key functional groups and their electronic effects on the aromatic ring, which dictate the molecule's overall reactivity and properties.

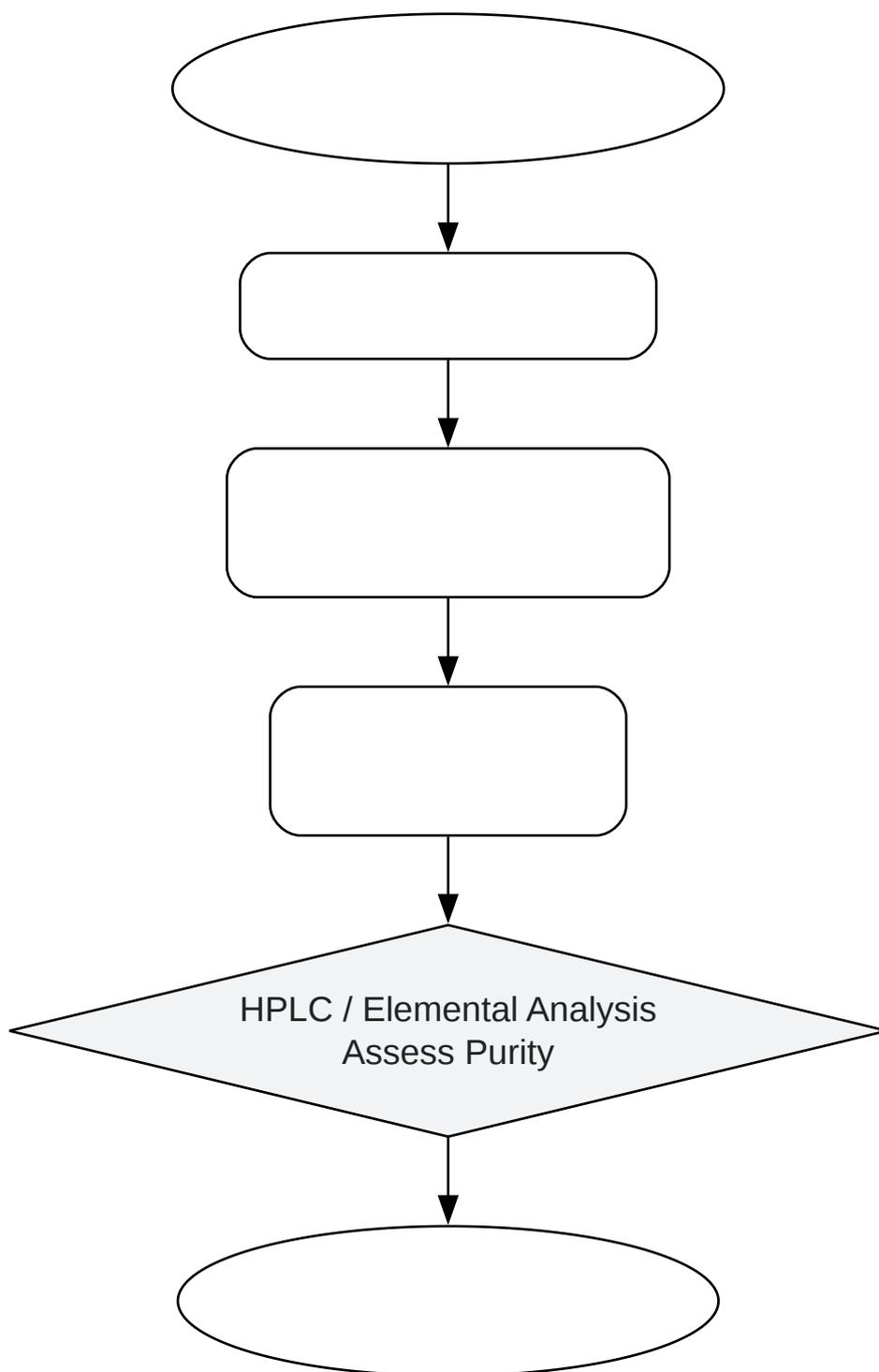


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Caption: Key functional groups and their physicochemical influence.

Diagram 2: Spectroscopic Characterization Workflow

This workflow outlines the logical sequence of analytical techniques used to confirm the identity and purity of **5-Hydroxy-2-methoxybenzonitrile**.



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Caption: Standard workflow for analytical characterization.

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